molecular formula C7H4F3NO3 B1319716 4-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS No. 956576-89-9

4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1319716
CAS No.: 956576-89-9
M. Wt: 207.11 g/mol
InChI Key: DJPMDWGFJXYJCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fourth position on the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid are the HCV NS5B polymerase and the Calcium Release-Activated Calcium (CRAC) channels . The HCV NS5B polymerase is a key enzyme in the replication of the Hepatitis C virus, while the CRAC channels play a crucial role in calcium ion transport across cell membranes .

Mode of Action

This compound interacts with its targets by acting as an inhibitor . It can be used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides that act as inhibitors of the CRAC channels .

Biochemical Pathways

The compound affects the biochemical pathways related to the replication of the Hepatitis C virus and the regulation of calcium ion transport . By inhibiting the HCV NS5B polymerase, it disrupts the viral replication process . By inhibiting the CRAC channels, it affects the calcium ion transport across cell membranes, which can have downstream effects on various cellular processes that depend on calcium signaling .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibitory effects on its targets. By inhibiting the HCV NS5B polymerase, it can potentially prevent the replication of the Hepatitis C virus . By inhibiting the CRAC channels, it can potentially disrupt calcium signaling in cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be affected by factors such as the presence of other substances, the pH of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor material for the preparation of other pesticides or medicines

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its specific cellular effects are limited. It is known to be used in research settings to understand its potential impacts on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is stable under standard laboratory conditions, but specific data on its degradation and long-term effects are not extensively documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be achieved through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the use of readily available raw materials and straightforward reaction conditions to ensure high yield and purity. The methods mentioned above are scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 4-(Trifluoromethyl)nicotinic acid
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Comparison: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to its analogs .

Properties

IUPAC Name

4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMDWGFJXYJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202980
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-89-9
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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